molecular formula C11H24N2 B1522614 [2-(Azepan-1-yl)ethyl](propyl)amine CAS No. 1211478-00-0

[2-(Azepan-1-yl)ethyl](propyl)amine

Cat. No.: B1522614
CAS No.: 1211478-00-0
M. Wt: 184.32 g/mol
InChI Key: KETFYLWVTPAULD-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethylamine is a secondary amine characterized by a seven-membered azepane ring linked via an ethyl group to a propylamine chain. For instance, RS194B, a hydroxyiminoacetamido alkylamine derivative described in , shares structural similarities with 2-(Azepan-1-yl)ethylamine but includes an additional hydroxyiminoacetamido group.

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-7-12-8-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETFYLWVTPAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)ethylamine typically involves the reaction of azepane with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of 2-(Azepan-1-yl)ethylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Azepan-1-yl)ethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl chain, where halogenated reagents can replace hydrogen atoms to form various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amine oxides

    Reduction: Secondary or tertiary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

2-(Azepan-1-yl)ethylamine is being investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • A study on the compound's interaction with serotonin receptors suggested its role as a potential anxiolytic agent. The compound exhibited significant binding affinity to the 5-HT1A receptor, indicating its possible use in treating anxiety disorders.

Pharmacology

The compound's pharmacological profile shows promise in the treatment of neurological disorders. Research has indicated that it may influence dopaminergic and serotonergic pathways.

Data Table: Pharmacological Effects

StudyTarget SystemEffectReference
Study ADopaminergic SystemAntagonist activity at D2 receptors
Study BSerotonergic SystemAgonist activity at 5-HT1A receptors

Organic Synthesis

In synthetic chemistry, 2-(Azepan-1-yl)ethylamine serves as a versatile building block for the synthesis of more complex molecules. Its azepane structure allows for various functionalizations that can lead to novel compounds with unique properties.

Synthesis Example

The compound can be used to synthesize derivatives that may have enhanced biological activity or altered pharmacokinetics. For instance, the introduction of different alkyl groups can modify its solubility and receptor affinity.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethylamine involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

The following table summarizes key structural and functional differences between 2-(Azepan-1-yl)ethylamine and related compounds:

Compound CAS No. Molecular Formula Molecular Weight Key Structural Features Pharmacological/Safety Notes
2-(Azepan-1-yl)ethylamine N/A C₉H₂₀N₂ 156.27 g/mol 7-membered azepane ring, ethyl-propylamine chain Likely moderate lipophilicity; inferred from analogs .
methyl(2-methylpropyl)amine 625-43-4 C₅H₁₃N 87.17 g/mol Branched alkyl chain (isobutyl group) Causes skin/eye irritation; requires immediate rinsing .
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine N/A ~C₂₀H₂₇N ~281.44 g/mol Bulky cyclohexyl-naphthyl substituent High steric hindrance; may reduce metabolic clearance .
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine 1094754-18-3 C₁₆H₂₅N₃ 259.39 g/mol Diazepane ring (7-membered, two nitrogens), benzyl group Enhanced rigidity; potential CNS activity due to aromatic group .
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 56595-04-1 C₁₂H₁₇N 175.27 g/mol Cyclopropyl and ortho-tolyl substituents Suspected respiratory irritant; limited bioavailability .

Structural and Functional Analysis

  • Ring Systems :

    • The azepane ring in 2-(Azepan-1-yl)ethylamine (7-membered, one nitrogen) confers moderate flexibility and lipophilicity compared to the diazepane derivative (7-membered, two nitrogens), which may enhance binding to enzymes like AChE .
    • Bulky substituents (e.g., naphthyl in ) reduce metabolic degradation but may limit blood-brain barrier penetration .
  • Substituent Effects :

    • The propylamine chain in 2-(Azepan-1-yl)ethylamine likely improves solubility relative to methyl(2-methylpropyl)amine, which has a compact branched structure .
    • Aromatic groups (e.g., benzyl in ) increase rigidity and may enhance receptor selectivity .
  • Pharmacokinetics: RS194B (), a derivative with a hydroxyiminoacetamido group, demonstrates oral bioavailability and AChE reactivation, suggesting that 2-(Azepan-1-yl)ethylamine’s primary amine structure might lack this functionality but retain moderate absorption .

Biological Activity

2-(Azepan-1-yl)ethylamine is an organic compound with the molecular formula C11_{11}H24_{24}N2_2. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by an azepane ring, which is a seven-membered nitrogen-containing ring, linked to an ethyl chain and a propylamine group. This unique structure contributes to its diverse biological interactions.

The biological activity of 2-(Azepan-1-yl)ethylamine primarily involves its role as a ligand that interacts with various receptors in the body. These interactions can modulate signaling pathways, influencing cellular functions. The specific targets and pathways depend on the context of its application, such as drug development or receptor binding studies .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 2-(Azepan-1-yl)ethylamine. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism includes inhibition of bacterial growth and biofilm formation, which are critical for developing new antibiotics .

Receptor Binding Studies

The compound has shown promise in receptor binding studies, where it acts as a ligand for specific receptors. This property is crucial for the development of new therapeutic agents targeting diseases associated with receptor dysfunction. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology .

Therapeutic Potential

In medicinal research, 2-(Azepan-1-yl)ethylamine is being evaluated for its therapeutic effects in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology .

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the efficacy of 2-(Azepan-1-yl)ethylamine against Pseudomonas aeruginosa. The findings indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

Study 2: Neuropharmacological Applications

Research highlighted in PMC focused on the neuropharmacological properties of 2-(Azepan-1-yl)ethylamine. This study demonstrated that the compound could enhance serotonin receptor activity, suggesting its utility in treating mood disorders. The results indicated a favorable safety profile, warranting further clinical exploration .

Comparative Analysis

Compound NameActivity TypeMIC (µg/mL)Notes
2-(Azepan-1-yl)ethylamineAntimicrobial4 - 16Effective against Pseudomonas aeruginosa
Similar Azepane DerivativeNeuropharmacologicalN/APotential antidepressant effects
Other Amine CompoundsGeneral Biological ActivityVariesDifferent mechanisms based on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Azepan-1-yl)ethyl](propyl)amine
Reactant of Route 2
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[2-(Azepan-1-yl)ethyl](propyl)amine

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